Diethyl ethane-1,2-disulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl ethane-1,2-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDLSQLKUOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCS(=O)(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Diethyl Ethane 1,2 Disulfonate and Analogs
Esterification Reactions for Disulfonate Formation
The most direct pathways to diethyl ethane-1,2-disulfonate (B8448843) involve the esterification of an ethane-1,2-disulfonic acid precursor with ethanol (B145695). This can be approached by starting with the disulfonic acid itself or its more reactive dihalide derivative.
Condensation Routes from Ethane-1,2-disulfonic Acid or its Halides
A principal method for preparing diethyl ethane-1,2-disulfonate is the direct acid-catalyzed esterification of ethane-1,2-disulfonic acid with ethanol. This reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, and elevated temperatures, often between 60–80°C for the esterification step. To drive the equilibrium towards the product, water generated during the reaction is often removed azeotropically using a solvent like toluene (B28343).
Alternatively, a more reactive precursor, ethane-1,2-disulfonyl chloride, can be used. This highly electrophilic intermediate readily reacts with alcohols, like ethanol, in the presence of a base to neutralize the HCl byproduct. wikipedia.org Pyridine (B92270) is a commonly used base and solvent for such transformations. wikipedia.org This route often proceeds under milder conditions than direct esterification of the sulfonic acid but requires the prior synthesis of the disulfonyl chloride and handling of the moisture-sensitive halide.
Table 1: Comparison of Precursors for Esterification
| Precursor | Key Features | Common Reaction Conditions |
|---|---|---|
| Ethane-1,2-disulfonic Acid | Stable, less reactive. | Ethanol, acid catalyst (e.g., H₂SO₄), 60-80°C, water removal. |
| Ethane-1,2-disulfonyl Chloride | Highly reactive, moisture-sensitive. | Ethanol, base (e.g., pyridine), milder temperatures. wikipedia.org |
Preparation via Sulfonylation of Alcohols
Viewing the reaction from the perspective of the alcohol, the synthesis is classified as a sulfonylation of ethanol. In this context, ethane-1,2-disulfonyl chloride acts as the sulfonating agent. The reaction involves the nucleophilic attack of the hydroxyl group of ethanol on the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org This process is repeated for both sulfonyl chloride groups on the ethane (B1197151) backbone, yielding the desired this compound. The use of a base like triethylamine (B128534) or pyridine is crucial to scavenge the hydrogen chloride produced, preventing side reactions and driving the reaction to completion. google.com
Specialized Synthetic Approaches to Disulfonate Esters
Beyond the direct synthesis of this compound, related methodologies are employed to create a broader class of disulfonate esters, including aryl alkyl disulfonates and precursors for complex molecular architectures.
Photosulfochlorination Processes for Aryl Alkyl Disulfonates
A specialized method for generating sulfonyl chlorides, which are precursors to sulfonate esters, is the Reed photosulfochlorination reaction. rawdatalibrary.netresearchgate.net This free-radical process involves irradiating a mixture of an alkane, sulfur dioxide, and chlorine with ultraviolet light. This has been successfully applied to synthesize novel aryl alkyl disulfonates where the sulfonate groups are located on the alkyl side-chain of a linear alkylbenzene. rawdatalibrary.netresearchgate.netresearchgate.net This selective functionalization provides access to a unique class of surfactants. rawdatalibrary.netresearchgate.net The resulting disulfonyl chlorides can then be esterified with various alcohols to yield the corresponding disulfonate esters. rawdatalibrary.net
Synthesis of Macrocyclic Polyamine Precursors utilizing Disulfonic Acid Esters
Disulfonic acid esters, including analogs of this compound, are valuable bifunctional electrophiles in the synthesis of macrocyclic polyamines. royalsocietypublishing.orgacs.org In what is known as the Richman-Atkins procedure, the disodium (B8443419) salt of a di- or polyamine (often protected with tosyl groups) is reacted with a disulfonate ester, such as 1,2-ethanediol (B42446) dimethanesulfonate, in a polar aprotic solvent like dimethylformamide (DMF). royalsocietypublishing.orgacs.org The disulfonate serves as an effective leaving group, facilitating the double N-alkylation that forms the macrocyclic ring. royalsocietypublishing.org This method is a cornerstone in the synthesis of important ligands like cyclam ( google.comaneN₄) and other polyaza macrocycles, demonstrating the utility of disulfonates as key building blocks. royalsocietypublishing.orgresearchgate.net
Table 2: Example of Macrocyclization using a Disulfonate Ester
| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Tritosyl derivative of diethylenetriamine | Disulfonic acid ester | Macrocyclic polyamine | DMF, 100°C | royalsocietypublishing.org |
Formation of Cyclic Sulfonic Esters (Sultones)
Cyclic sulfonic esters, known as sultones, are a related class of organosulfur compounds. wikipedia.orgnih.gov While not a direct synthesis of this compound, the chemistry is relevant as sultones can be viewed as intramolecular sulfonic esters. They are typically formed from the cyclization of hydroxysulfonic acids or by reacting alkenes with sulfur trioxide. nih.gov Some sultones are used as potent alkylating agents to introduce a sulfonate group into a molecule. wikipedia.org In the presence of water, they hydrolyze to form the corresponding hydroxy sulfonic acid. wikipedia.org The formation of sultones generally requires specific precursors, such as halo- or hydroxysulfonic acids, and does not typically proceed from simple dialkyl disulfonates like this compound under standard conditions. nih.gov
Development of Green Chemistry Synthetic Protocols for Disulfonate Esters
The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the design of processes that minimize the use and generation of hazardous substances. In the context of disulfonate esters, including this compound, research has been directed towards developing more environmentally benign synthetic methodologies. These efforts focus on the use of greener catalysts, alternative energy sources, and solvent-free reaction conditions to improve the sustainability of these processes.
A conventional route for the synthesis of this compound involves the esterification of 1,2-ethanedisulfonic acid with ethanol. This reaction is typically catalyzed by strong mineral acids such as concentrated sulfuric acid or p-toluenesulfonic acid, often requiring elevated temperatures and the use of solvents like toluene or dichloromethane (B109758) to facilitate the removal of water via azeotropic distillation. While effective, this method presents several drawbacks from a green chemistry perspective, including the use of corrosive and hazardous acids, volatile organic solvents, and the energy-intensive nature of the process.
One promising green approach involves the use of sulfonic acid-functionalized ionic liquids (ILs) as recyclable catalysts. scielo.brnih.gov These ILs act as effective Brønsted acid catalysts for esterification reactions. scielo.br For instance, N,N-diethyl-N-sulfoethanaminium hydrogen sulfate (B86663) has been successfully employed as an efficient and reusable catalyst for various organic transformations under solvent-free conditions. researchgate.net The use of such ionic liquids can lead to high yields and allows for the easy separation and recycling of the catalyst, thereby reducing waste and improving the economic viability of the process. scielo.brorganic-chemistry.org Dicationic ionic liquids have also been synthesized and utilized as dual-functional catalysts in various organic reactions, showcasing the versatility of this class of compounds. researchgate.net
Microwave-assisted synthesis represents another significant advancement in the green synthesis of sulfonate esters. researchgate.netnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, prevent the formation of by-products, and enhance reaction yields. researchgate.net This technique has been successfully applied to the synthesis of sulfonamides directly from sulfonic acids or their salts, which are key intermediates in the production of sulfonate esters. researchgate.net The selective heating of catalysts, such as sulfonated activated carbon, under microwave conditions has also been shown to substantially increase product yields in esterification reactions compared to conventional heating methods. mdpi.com
Ultrasound-assisted synthesis is another alternative energy source that has been effectively used for the efficient synthesis of saturated aliphatic esters. researchgate.net This method allows for reactions to be carried out under mild conditions with shorter reaction times and often leads to good yields of the desired products. researchgate.net
Solvent-free, or neat, reaction conditions are also a cornerstone of green synthetic protocols. researchgate.netmdpi.comrsc.orgorganic-chemistry.org By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. researchgate.net The combination of solvent-free conditions with microwave irradiation or the use of solid-supported catalysts offers a powerful and environmentally friendly strategy for the synthesis of esters and their derivatives. cem.com
The following table summarizes various green chemistry approaches that have been developed for the synthesis of esters and related compounds, highlighting their potential applicability to the synthesis of this compound and its analogs.
| Green Chemistry Approach | Catalyst/Conditions | Substrates | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|---|
| Ionic Liquid Catalysis | Sulfonic acid-functionalized ionic liquids (e.g., [Et3N–SO3H]HSO4) | Aromatic aldehydes, β-ketoesters, urea/thiourea | Reusable catalyst, solvent-free conditions, high yields. researchgate.net | High. Could replace traditional acid catalysts in the esterification of 1,2-ethanedisulfonic acid with ethanol. |
| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 80°C, 20 min) | Sulfonic acids and amines | Reduced reaction times, prevention of by-products, enhanced yields. researchgate.net | High. Could significantly shorten the time required for the esterification reaction. |
| Ultrasound-Assisted Synthesis | p-Toluenesulfonic acid, sonication | Aliphatic acids and alcohols | Mild conditions, short reaction times, good yields. researchgate.net | Moderate to High. Offers a milder alternative to conventional heating. |
| Solvent-Free Synthesis | Grinding, heating | Various organic reactants | Reduced waste, elimination of toxic solvents, simplified workup. researchgate.net | High. Could be combined with other green techniques like microwave irradiation or ionic liquid catalysis. |
While a specific green synthetic protocol for this compound has not been extensively reported, the successful application of these green methodologies to the synthesis of other sulfonate and aliphatic esters strongly suggests their viability for this target compound. Future research in this area will likely focus on optimizing these green protocols for the specific synthesis of this compound, aiming to develop a truly sustainable and efficient manufacturing process.
Mechanistic Investigations of Chemical Transformations Involving Diethyl Ethane 1,2 Disulfonate
Nucleophilic Substitution Reactions Facilitated by Sulfonate Leaving Groups
The conversion of alcohols into sulfonate esters, such as diethyl ethane-1,2-disulfonate (B8448843), is a common strategy to transform a poor leaving group (hydroxide, OH⁻) into an excellent one. periodicchemistry.com The sulfonate group's effectiveness stems from its ability to stabilize the negative charge that develops when it departs. youtube.com The resulting sulfonate anion is a very weak base due to resonance delocalization of the negative charge across the three oxygen atoms, making its departure from the carbon skeleton energetically favorable. periodicchemistry.com This property renders the reactivity of a sulfonate ester similar to that of an alkyl halide, readily undergoing nucleophilic substitution. periodicchemistry.com
Stereochemical Implications in SN2 Pathways
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a specific stereochemical outcome: inversion of configuration. libretexts.org This occurs because the reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group. chemistrysteps.comlibretexts.org As the nucleophile forms a new bond, the leaving group departs, causing the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind.
Experimental observations confirm that SN2 reactions invariably proceed with this inversion of configuration. libretexts.orglibretexts.org This stereospecificity is a direct consequence of the mechanism, where the highest occupied molecular orbital (HOMO) of the nucleophile overlaps with the lowest unoccupied molecular orbital (LUMO) of the electrophile, which is the anti-bonding orbital (σ*) of the carbon-leaving group bond. chemistrysteps.com In the case of diethyl ethane-1,2-disulfonate, an SN2 reaction at one of the methylene (B1212753) carbons would result in the inversion of stereochemistry at that center, provided it is a chiral center.
It is crucial to distinguish the substitution step from the initial formation of the sulfonate ester. The conversion of an alcohol to a sulfonate ester proceeds with retention of configuration. youtube.compearson.com This is because the reaction occurs at the oxygen atom of the alcohol and does not break the carbon-oxygen bond, leaving the stereochemistry at the carbon center unchanged. youtube.com A subsequent SN2 reaction will then invert this configuration.
Factors Influencing Leaving Group Stability and Reactivity
The stability of the leaving group is a critical factor in nucleophilic substitution and elimination reactions. A good leaving group is the conjugate base of a strong acid, meaning it is a weak base and stable on its own. periodicchemistry.com Sulfonate ions, such as those derived from this compound, are excellent leaving groups precisely for this reason.
Several factors contribute to their stability:
Resonance Stabilization : Upon cleavage of the carbon-oxygen bond, the resulting sulfonate anion possesses a negative charge that is delocalized across three oxygen atoms through resonance. periodicchemistry.compearson.com This distribution of charge significantly stabilizes the anion.
Low Basicity : The conjugate acids of common sulfonate leaving groups (e.g., p-toluenesulfonic acid, methanesulfonic acid) are strong acids. Consequently, the sulfonate anions are very weak bases and are not inclined to re-form a bond with the carbon center.
Inductive Effects : Electron-withdrawing groups attached to the sulfur atom can further enhance the stability of the leaving group. For instance, the triflate group is an exceptionally good leaving group due to the strong inductive effect of the three fluorine atoms. pearson.com
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative Reactivity |
| Triflate | OTs | -12 | ~10,000x |
| Tosylate | OTf | -2.8 | ~100x |
| Mesylate | OMs | -1.9 | ~10x |
| Halides (I⁻, Br⁻, Cl⁻) | X | -10, -9, -7 | Variable |
| Hydroxide | OH⁻ | 15.7 | 1x (Reference) |
This table provides comparative data for common leaving groups, illustrating the superior reactivity of sulfonate esters.
Elimination Reactions Involving Sulfonate Esters
In addition to substitution, sulfonate esters are effective substrates for elimination reactions, typically following the E2 (bimolecular elimination) mechanism. The requirements for an E2 reaction are a strong base and an anti-periplanar arrangement between a proton on a β-carbon and the leaving group on the α-carbon.
The excellent leaving group ability of sulfonates is also crucial for elimination reactions. periodicchemistry.com Because the sulfonate group is so willing to depart, a strong base can readily abstract a β-proton, leading to the formation of a double bond as the leaving group is expelled. The principles governing the competition between SN2 and E2 reactions—such as the steric hindrance of the substrate and the nature of the nucleophile/base—apply to sulfonate esters just as they do to alkyl halides.
Mechanisms of Carbon-Oxygen and Sulfur-Oxygen Bond Cleavage
Reactions of sulfonate esters with nucleophiles can, in principle, occur at two different electrophilic sites: the carbon atom attached to the oxygen (leading to C-O bond cleavage) or the sulfur atom (leading to S-O bond cleavage). The preferred pathway depends on several factors, including the structure of the sulfonate ester and the nature of the nucleophile. koreascience.kr
Regioselective Bond Scission in Aryl Sulfonate Esters
While this compound is an alkyl sulfonate, examining aryl sulfonate esters provides insight into the factors governing regioselective bond scission. In nucleophilic substitution reactions of aryl sulfonate esters, such as 2,4-dinitrophenyl benzenesulfonates, both S-O and C-O bond cleavage products can be observed. koreascience.kr
Studies have shown that the electronic properties of the substituents on both the sulfonyl group and the nucleophile play a significant role.
Effect of Sulfonyl Substituent : Increasing the electron-withdrawing ability of substituents on the benzene (B151609) ring of the sulfonyl group significantly increases the extent of S-O bond cleavage. This is because electron-withdrawing groups make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. koreascience.kr
Effect of Nucleophile : The nature of the nucleophile is also critical. For reactions with amines, increasing the basicity of the amine leads to a greater extent of S-O cleavage. Conversely, for reactions with phenoxides, increasing the basicity of the phenoxide leads to a greater extent of C-O cleavage. koreascience.kr This highlights that a simple correlation based on basicity is not universally applicable.
Proposed Transition States and Intermediates in Sulfonylation Processes
Sulfonylation, or sulfonyl transfer, involves the transfer of a sulfonyl group (SO₂) from a donor to an acceptor. Mechanistic studies, including kinetic isotope effect measurements, have been used to probe the transition states of these reactions. nih.gov
For sulfuryl transfer reactions, experimental data suggest a transition state with substantial S-O bond fission to the leaving group. nih.gov The charge on the leaving group is partially neutralized in the transition state. At the same time, there is only modest involvement from the incoming nucleophile, suggesting an "explosive" transition state where bond breaking is more advanced than bond making. Computational studies using density functional theory (DFT) have also been employed to model transition states, helping to elucidate the noncovalent interactions that can govern stereoselectivity in certain sulfonylation reactions. acs.org In many cases, the process is concerted, avoiding a discrete intermediate. However, depending on the reactants and conditions, stepwise mechanisms involving intermediates, such as those seen in certain photoredox-catalyzed reactions, can also occur. rsc.org
Role in Transition-Metal-Catalyzed Reactions
The specific role of this compound in transition-metal-catalyzed reactions is not extensively documented in publicly available scientific literature. However, the broader class of organic sulfonates can participate in such reactions in several potential capacities. Organosulfonates may act as ligands, binding to the metal center through their oxygen atoms. The electronic properties of the sulfonate group can influence the catalytic activity of the metal complex. Furthermore, the steric bulk of the diethyl ester groups could play a role in controlling the selectivity of a catalytic reaction. Given the presence of two sulfonate groups, this compound could potentially function as a bidentate ligand, chelating to a single metal center or bridging between two metal centers. This coordination could stabilize the catalyst or influence the reaction pathway. Further research is required to elucidate the specific applications and mechanistic details of this compound in this context.
Kinetic Analysis of Disulfonate-Catalyzed Systems
While kinetic studies specifically involving this compound as a catalyst are not readily found, analysis of related disulfonated compounds provides insight into the kinetic methodologies and principles applicable to such systems. For instance, the kinetic study of the desulfonation of disulfonated alkyl diphenyloxide surfactants demonstrates that the reaction rate can be determined under various conditions.
In that particular system, the desulfonation is a stepwise reaction catalyzed by hydrogen ions. nih.gov The kinetic data revealed that the rate of desulfonation is first-order with respect to both the surfactant concentration and the hydrogen ion concentration. acs.org This indicates an acid-catalyzed mechanism where the initial step is likely a rapid protonation of the aromatic ring, followed by a rate-limiting desulfonation step. nih.gov The pH of the reaction system, therefore, has a very significant effect on the stability and reaction rate of the surfactant, an effect that can be more influential than temperature. acs.org
The following table summarizes the findings on the stability of a disulfonated alkyl diphenyloxide, illustrating the profound impact of pH and temperature on its reaction half-life.
| Temperature (°C) | pH | Half-life (days) |
|---|---|---|
| 177 | 3.3 - 3.9 | 5.63 |
| 235 | 5.5 | 1035 |
| 272 | 7.0 | 295 |
This type of kinetic analysis, which involves systematically varying parameters like temperature and reactant concentrations (or pH) to determine reaction order and rate constants, would be essential for understanding the catalytic activity and mechanism of systems involving this compound.
Intramolecular Interactions and Conformational Effects in Ethane (B1197151) Disubstituted Systems
The conformational isomerism of 1,2-disubstituted ethanes, such as this compound, is a foundational concept in stereochemistry that dictates the molecule's three-dimensional shape and energy. nih.gov Rotation around the central carbon-carbon single bond gives rise to different spatial arrangements of the substituents, known as conformers. nih.gov The most stable arrangements are the staggered conformations, where the substituents on adjacent carbons are as far apart as possible. nih.gov
For a 1,2-disubstituted ethane, there are two primary staggered conformers of interest: anti and gauche. nih.gov
Anti Conformer: In this arrangement, the two substituents are positioned 180° apart with respect to the C-C bond axis. This is often the lowest energy conformation due to minimized steric repulsion between the bulky groups. nih.govnih.gov
Gauche Conformers: In these arrangements, the substituents are positioned approximately 60° apart. nih.gov There are two gauche conformers which are non-superimposable mirror images of each other, making them enantiomers. youtube.com Generally, gauche conformers are higher in energy than the anti conformer because the substituents are closer together, leading to steric hindrance. nih.govacs.org
The relative stability and energy difference between the anti and gauche isomers are influenced by a combination of factors, including steric repulsion, electrostatic interactions (dipole-dipole), and stereoelectronic effects. nih.gov For many 1,2-disubstituted ethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, the anti isomer is the most stable. nih.gov However, in some cases, such as ethane-1,2-diol (ethylene glycol), the gauche conformation is more stable due to favorable intramolecular hydrogen bonding. acs.orgpearson.com
The study of this isomerism can be performed using experimental techniques like Raman and IR spectroscopy, as well as computational methods such as quantum chemistry calculations and atomistic simulations. nih.govnih.gov These methods allow for the determination of the energy difference between conformers. nih.gov
The following table presents the energy differences between the anti and gauche conformers for several 1,2-disubstituted ethanes, illustrating the influence of the substituent on conformational preference.
| Compound | More Stable Conformer | ΔE (gauche - anti) (kcal/mol) |
|---|---|---|
| 1,2-Dichloroethane | anti | ~1.1-1.3 |
| 1,2-Dibromoethane | anti | ~1.5-1.8 |
| Ethane-1,2-diol | gauche | -2.3 |
| n-Butane | anti | ~0.7 |
Note: Positive ΔE values indicate the anti conformer is more stable. Data is compiled from various computational and experimental sources for illustrative purposes. pearson.comresearchgate.net
Derivatization and Functionalization Studies of Ethane 1,2 Disulfonate Structures
Synthesis and Reactivity Profiling of Substituted Diethyl Ethane-1,2-disulfonate (B8448843) Analogs
The synthesis of diethyl ethane-1,2-disulfonate and its substituted analogs typically involves the esterification of the corresponding ethane-1,2-disulfonic acid or its derivatives. A prevalent method for creating such organosulfate esters is the reaction of a suitable diol with a sulfating agent. Modern synthetic strategies have introduced mild and efficient reagents that facilitate these transformations on complex molecules.
One notable approach utilizes tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃), which serves as a mild, bench-stable, and effective sulfating agent. rsc.orgresearchgate.net This method allows for the conversion of diols into their corresponding disulfates with high conversion rates. The reaction proceeds by treating the diol with the sulfating agent, often in a suitable organic solvent. The lipophilic nature of the tributylammonium (B8510715) counterion improves the solubility of the intermediate sulfate (B86663) ester in organic solvents, simplifying subsequent chemical modifications and purification. rsc.orgresearchgate.net
The reactivity of this synthesis can be profiled by applying it to various diols, demonstrating its versatility. For instance, the reaction has been successfully applied to produce disulfates from substrates like cyclohexane-1,2-diol. rsc.orgresearchgate.net The general reactivity profile shows that the method is tolerant of different steric and electronic environments around the hydroxyl groups.
| Reactant (Diol) | Sulfating Agent | Product | Conversion/Yield | Reference |
| Cyclohexane-1,2-diol | Tributylsulfoammonium betaine | Cyclohexane-1,2-diyl disulfate | High conversion and isolated yield | rsc.orgresearchgate.net |
| Glycerol | Tributylsulfoammonium betaine | Propane-1,2,3-triyl trisulfate | High conversion | rsc.org |
| β-estradiol | Tributylsulfoammonium betaine (5.0 eq.) | Estradiol 3,17-disulfate | 84% isolated yield | rsc.org |
Other established sulfating agents include sulfur trioxide (SO₃) complexes with organic bases like trimethylamine (B31210) (NMe₃), triethylamine (B128534) (NEt₃), or pyridine (B92270). nih.gov These complexes are solid, relatively stable, and have been used extensively for the sulfation of a wide range of functional groups, including alcohols, to form sulfate esters. nih.gov A direct method for functionalizing ethane (B1197151) itself has also been reported, where iodine is used as a catalyst in oleum (B3057394) to selectively yield the bis-bisulfate ester of ethylene (B1197577) glycol (HO₃SO-CH₂-CH₂-OSO₃H), a direct precursor to the disulfonate structure. nih.gov
Modification Strategies for Tunable Reactivity and Selectivity
The reactivity and selectivity of sulfonation reactions to produce disulfonate structures can be precisely controlled through the strategic modification of reaction parameters. Key variables include the stoichiometry of the sulfating agent, reaction temperature, and the choice of solvent and catalyst. These modifications allow for selective sulfonation, influencing the degree of substitution on a polysite substrate.
Control over the degree of sulfonation is a significant challenge, particularly when aiming for per-sulfation, due to increasing anionic crowding on the substrate. researchgate.net However, by adjusting the amount of the sulfating agent, chemists can selectively target specific outcomes. For example, studies on the sulfonation of acridine (B1665455) and acridone (B373769) have shown that applying a large excess (e.g., 10 equivalents) of the sulfonating agent can drive the reaction towards the selective formation of a disulfonated product. mdpi.com Similarly, in the synthesis of steroid sulfates, using a specific number of equivalents of an SO₃-amine complex can achieve selective sulfation at particular hydroxyl groups. nih.gov
Temperature is another critical parameter for tuning reactivity. In the sulfation of steroids with an SO₃-NEt₃ complex, unhindered hydroxyl groups can be selectively sulfated at room temperature, while heating to higher temperatures (70–95 °C) is necessary to achieve sulfation of more sterically hindered alcohol groups. nih.gov In the case of acridine, reacting at 200 °C with an excess of the sulfonating agent leads with excellent selectivity to a tetrasulfonated derivative, whereas the same stoichiometry at 25 °C yields the monosulfonated product, and at intermediate temperatures, the disulfonated product is dominant. mdpi.com These principles demonstrate that a desired degree of sulfonation, such as the formation of a disulfonate, can be achieved by careful temperature control.
| Substrate | Sulfating Agent/Conditions | Outcome | Principle of Selectivity | Reference |
| Polyhydroxysteroids | 1.5 eq. SO₃-NEt₃ per -OH, 95 °C | Per-sulfation | Temperature, Stoichiometry | nih.gov |
| Acridine | 5 eq. sulfonating agent, 200 °C | Disulfonated acridine (dominant) | Temperature | mdpi.com |
| β-estradiol | 1.5 eq. Bu₃NSO₃ | 17-β-estradiol sulfate (mono-sulfated) | Stoichiometry | rsc.org |
| β-estradiol | 5.0 eq. Bu₃NSO₃ | Estradiol 3,17-disulfate (di-sulfated) | Stoichiometry | rsc.org |
Exploration of Hybrid Molecular Architectures Incorporating Disulfonate Units
The integration of disulfonate or related structural units into larger, hybrid molecular architectures is an area of significant research, particularly for the development of new materials and polymers. These architectures combine the properties of the disulfonate group, such as its polarity and coordinating ability, with the functionalities of other molecular components.
One strategy involves the synthesis of monomers that already contain a disulfonate-related fragment, which are then used in polymerization reactions. rsc.org For instance, dicarboxylic chlorides containing a 1,2-disulfonimide fragment have been proposed as optimal monomers for creating high-molecular-weight polymers like poly(amide-imide)s. rsc.org This approach introduces the disulfonimide unit directly into the polymer backbone during polycondensation, creating a hybrid macromolecule. The synthesis of such monomers can be challenging, often starting from the diazotization of corresponding aromatic 1,2-amino acids to form 1,2-disulfonyl chlorides, which are precursors to the disulfonimide. rsc.org
These methods for creating macromolecular compounds can be divided into two main groups:
Direct formation during polycondensation: In this strategy, the 1,2-disulfonimide fragment is formed in the process of polymerization, similar to the synthesis of some polyimides. rsc.org
Introduction via a monomer: This approach, considered more suitable for high-molecular-weight polymers, involves synthesizing a monomer that already contains the desired 1,2-disulfonimide fragment, which is then introduced into the polycondensation reaction. rsc.org
The incorporation of these polar, hydrophilic groups onto larger molecular scaffolds is a key strategy for modifying the physical and chemical properties of the resulting materials, such as solubility and thermal stability. rsc.orgresearchgate.net
Formation of Organometallic Derivatives and Complexes
The ethane-1,2-disulfonate ligand, with its two sulfonate groups, is an effective chelating agent capable of forming stable complexes and organometallic derivatives with a wide range of metal ions. The negatively charged oxygen atoms of the sulfonate groups act as Lewis bases, donating electron pairs to coordinate with metal cations.
Studies on analogous disulfonated ligands, such as those in azo dyes, have revealed their versatile coordination chemistry with divalent metal cations. nih.gov Depending on the metal ion (e.g., Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), these ligands can form different types of structures, including:
Solvent-Separated Ion Pairs (SSIP): Where the metal cation and the disulfonate anion are separated by solvent molecules (e.g., water, DMF). An example is [M(H₂O)₆][PX]·DMF (where M = Co, Ni, Cu, Zn and PX is a disulfonated azo anion). nih.gov
Coordination Polymers: Where the disulfonate ligand bridges between metal centers to form one-dimensional (or higher) polymeric chains. An example is the strontium salt [Sr(PX)(DMF)₂(H₂O)₀.₅]ₙ. nih.gov
Discrete Molecular Complexes: Where the ligand directly coordinates to the metal center to form a distinct molecule, such as [Cu(CS)(DMF)₄]·H₂O (where CS is a disulfonated azo anion). nih.gov
The choice between these structural motifs is influenced by the specific metal ion. For instance, with the Crystal Scarlet (CS) disulfonated ligand, Ca²⁺ and Sr²⁺ form SSIP structures, while Ba²⁺ forms a coordination polymer. nih.gov Transition metals like copper and zinc can form discrete complexes or coordination polymers, suggesting that disulfonated ligands are effective for coordinating with these metals. nih.gov
Furthermore, research on the closely related 1,2-ethanedithiol (B43112) ligand shows its ability to react with nickel, palladium, and platinum to form a variety of monomeric, dimeric, and polymeric complexes, highlighting the strong affinity of the ethane-1,2-difunctional backbone for transition metals. researchgate.net Heteroleptic ruthenium(II) complexes containing bathophenanthroline (B157979) disulfonate also demonstrate the utility of disulfonate ligands in forming functional organometallic compounds, such as fluorescent dyes. americanelements.com
| Metal Ion (M²⁺) | Ligand System | Observed Structure Type | Example Compound | Reference |
| Co, Ni, Cu, Zn | Ponceau Xylidine (PX) | Solvent-Separated Ion Pair (SSIP) | [M(H₂O)₆][PX]·DMF | nih.gov |
| Sr | Ponceau Xylidine (PX) | 1D Coordination Polymer | [Sr(PX)(DMF)₂(H₂O)₀.₅]ₙ | nih.gov |
| Ba | Crystal Scarlet (CS) | 1D Coordination Polymer | [Ba(CS)(DMF)(H₂O)₃]ₙ | nih.gov |
| Cu | Crystal Scarlet (CS) | Discrete Molecular Complex | [Cu(CS)(DMF)₄]·H₂O | nih.gov |
| Ru | Bathophenanthroline Disulfonate | Heteroleptic Complex | Ru(BPS)ₓ(BP)ᵧ | americanelements.com |
Computational and Theoretical Chemistry Approaches for Ethane 1,2 Disulfonate Systems
Quantum Mechanical Investigations of Molecular Structure and Reactivity
Quantum mechanics (QM) forms the foundation of modern computational chemistry, providing a detailed description of electronic structure. These methods are instrumental in understanding the intrinsic properties of molecules like diethyl ethane-1,2-disulfonate (B8448843), including its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying the reaction pathways and electronic characteristics of sulfonate esters. acs.orgresearchgate.net
DFT calculations can be employed to determine the optimized ground-state geometry of diethyl ethane-1,2-disulfonate, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is a crucial tool for exploring potential chemical reactions, such as hydrolysis, which is a key reaction for sulfonate esters. acs.org By mapping the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The calculated activation energies (the energy difference between the reactants and the transition state) provide quantitative predictions of reaction rates. researchgate.netpku.edu.cn For instance, studies on the alkaline hydrolysis of arylsulfonate esters have used DFT to investigate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a pentavalent intermediate. acs.org
Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. These calculations can elucidate how structural changes influence the electronic landscape and, consequently, the chemical behavior of the molecule. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| S=O Bond Length | ~1.45 Å | Indicates double bond character. |
| S-O (Ester) Bond Length | ~1.60 Å | Represents the single bond in the ester linkage. |
| C-S-O Bond Angle | ~108° | Reflects the tetrahedral geometry around the sulfur atom. |
| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability. |
Semi-empirical methods are a class of quantum chemistry calculations that simplify the complex equations of ab initio methods by using parameters derived from experimental data. uni-muenchen.de They are significantly faster than DFT, making them well-suited for initial explorations of large molecules or for screening many different conformations. chemrxiv.org Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de
For a flexible molecule like this compound, which has several rotatable bonds, determining the lowest-energy conformation (the most stable 3D arrangement) is crucial. A full conformational analysis using DFT can be computationally expensive. A common strategy is to first perform a broad search of the conformational space using a faster semi-empirical method. chemrxiv.org This generates a set of low-energy candidate structures, which can then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.
PM3 is a reparameterization of AM1, differing in how the parameters are derived; PM3 was parameterized to reproduce a wide range of molecular properties, whereas AM1 also incorporated atomic spectroscopic data. wikipedia.orgucsb.edu While these methods are fast, their accuracy can be limited, especially for molecules containing second-row elements like sulfur, where hypervalent compounds can be particularly problematic. uni-muenchen.de Nevertheless, for tasks like initial conformational screening, their speed provides a significant advantage. researchgate.net
| Method | Key Features | Typical Application for this compound |
|---|---|---|
| AM1 | Based on NDDO formalism; parameters from atomic and molecular data. researchgate.net | Rapid initial screening of possible conformers. |
| PM3 | A re-parameterization of AM1 using a larger set of molecular data. wikipedia.orgucsb.edu Often provides slightly better thermochemical predictions than AM1. ucsb.edu | Generating low-energy structures for subsequent DFT optimization. |
| MNDO/d | An extension of the MNDO method that includes d-orbitals, which is important for describing hypervalent sulfur species. ucsb.edu | Potentially more accurate geometries for the sulfonate group compared to standard AM1 or PM3. |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum mechanical methods provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, where the forces between atoms are calculated using a classical potential function known as a force field. acs.org This approach allows for the simulation of larger systems (e.g., a solute molecule in a box of solvent) for longer timescales (nanoseconds to microseconds) than are feasible with QM methods. acs.org
For this compound, MD simulations can provide insights into its dynamic behavior in a solution, such as water or an organic solvent. These simulations can reveal:
Conformational Dynamics : How the molecule flexes, bends, and transitions between different conformations over time. nih.gov
Solvation Structure : The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds and solvation shells. researchgate.net
Transport Properties : Properties like the diffusion coefficient, which describes how quickly the molecule moves through the solvent.
MD simulations have been used to study the behavior of various sulfonate-containing molecules, such as surfactants at interfaces and in different phases (e.g., crystal, gel, and liquid crystal). nih.govresearchgate.net These studies analyze the orientation and relaxation dynamics of the molecules, providing a molecular-level understanding of their macroscopic properties. nih.gov A similar approach could be used to understand how this compound interacts with its environment, which is crucial for applications where interfacial behavior is important.
| Parameter | Example Value/Choice | Purpose |
|---|---|---|
| Force Field | OPLS-AA, CHARMM, AMBER | Defines the potential energy function and parameters for interatomic forces. |
| Solvent Model | TIP3P, SPC/E (for explicit water) | Represents the solvent molecules in the simulation box. researchgate.net |
| System Size | 1 solute molecule in ~2000 water molecules | Ensures the solute is sufficiently solvated and minimizes interactions with its periodic images. |
| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of conformational space and dynamic events. |
| Temperature/Pressure | 300 K / 1 bar | Simulates standard ambient conditions. |
In Silico Prediction of Spectroscopic Characteristics
Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. DFT calculations are commonly used to predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov
Infrared (IR) Spectroscopy : IR spectra are predicted by calculating the vibrational frequencies of the molecule. After optimizing the molecular geometry to find a stable energy minimum, a frequency calculation is performed. The resulting vibrational modes and their intensities can be plotted to generate a theoretical IR spectrum. nih.gov For this compound, this would help assign the characteristic strong peaks for S=O and S-O-C stretching vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in signal assignment and confirm the molecular structure. nih.govnmrdb.org
UV-Visible Spectroscopy : Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states and the probability of each transition. For this compound, which lacks extensive conjugated systems, significant absorption would be expected only in the far UV region. shimadzu.com
| Spectroscopy | Predicted Feature (Computational Method) | Expected Experimental Region |
|---|---|---|
| IR | S=O asymmetric stretch (~1350 cm⁻¹) (DFT) | 1340-1380 cm⁻¹ |
| IR | S=O symmetric stretch (~1175 cm⁻¹) (DFT) | 1150-1200 cm⁻¹ |
| ¹H NMR | -O-CH₂- chemical shift (~4.2 ppm) (DFT/GIAO) | 4.0-4.4 ppm |
| ¹³C NMR | -S-CH₂- chemical shift (~50 ppm) (DFT/GIAO) | 45-55 ppm |
| UV-Vis | λmax < 200 nm (TD-DFT) | No significant absorption in the standard 200-800 nm range. |
Solvent Effects on Chemical Processes using Computational Models
Chemical reactions and molecular properties are often significantly influenced by the solvent. wikipedia.org Computational models account for these effects in two primary ways: implicitly and explicitly. wikipedia.orgarxiv.org
Implicit Solvent Models : These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. researchgate.net This approach is computationally efficient and provides a good approximation of the average electrostatic effect of the solvent. arxiv.org Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). wikipedia.orgmdpi.comgaussian.comq-chem.com The SMD model is often recommended for calculating the Gibbs free energy of solvation. gaussian.com These models are widely used to study how solvent polarity affects reaction barriers and the stability of charged species. researchgate.net
Explicit Solvent Models : In this approach, a number of individual solvent molecules are included directly in the calculation, surrounding the solute. wikipedia.orgresearchgate.net This allows for the description of specific, short-range interactions like hydrogen bonding, which are not captured by implicit models. researchgate.net However, this method is computationally very expensive due to the large number of atoms and the need to sample many different solvent configurations. arxiv.orgresearchgate.net
A hybrid or "microsolvation" approach is often employed, where the solute and a few explicit solvent molecules in the first solvation shell are treated with quantum mechanics, while the bulk solvent is represented by an implicit continuum model. researchgate.net This combined approach can capture the crucial specific interactions while keeping the computational cost manageable. For reactions of this compound in a polar solvent like water, accurately modeling hydrogen bonding to the sulfonate oxygens could be critical, making an explicit or hybrid approach potentially more accurate than a purely implicit one.
| Model | Abbreviation | Key Principle |
|---|---|---|
| Polarizable Continuum Model | PCM | Represents the solvent as a polarizable dielectric continuum. The solute is placed in a cavity within this medium. gaussian.com |
| Solvation Model based on Density | SMD | A universal solvation model based on the IEF-PCM formalism but with parameters derived from a large set of experimental solvation free energies. gaussian.comq-chem.com |
| Conductor-like Screening Model | COSMO | Approximates the solvent as a conductor, which simplifies the electrostatic calculations. wikipedia.org |
Analytical Chemistry Techniques for the Characterization and Quantification of Disulfonate Esters
Chromatographic Separation Methodologies
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like Diethyl ethane-1,2-disulfonate (B8448843), various chromatographic techniques can be employed, each offering distinct advantages in terms of resolution, sensitivity, and application.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification of non-volatile compounds such as Diethyl ethane-1,2-disulfonate. Given that simple alkyl sulfonates lack a strong UV chromophore, direct UV detection can be challenging. nih.gov An effective approach for their analysis is reversed-phase HPLC coupled with Indirect Photometric Detection (IPD) using an ion-pairing reagent. nih.govnih.gov
In this method, a pyridinium (B92312) salt, such as N-methylpyridinium iodide, is added to the mobile phase to form ion-pair complexes with the sulfonate groups, allowing for sensitive detection via a standard UV detector. nih.gov The separation is typically achieved on a C18 stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govnih.gov This methodology is sensitive, provides linear responses over a broad concentration range, and can be applied for quantitative analysis. nih.gov
Table 1: Illustrative HPLC-IPD Parameters for Analysis of Disulfonate Esters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) containing 0.20 mM N-methylpyridinium iodide |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm (Indirect Photometric Detection) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying this compound and assessing its purity by detecting related volatile impurities. shimadzu.com Sulfonate esters can be analyzed directly by GC-MS, often without the need for derivatization, making it a straightforward method for quality control. japsonline.comjapsonline.com
The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a "fingerprint" for identification. glsciences.com This technique offers high specificity and sensitivity for detecting trace-level impurities. japsonline.comnih.gov
Table 2: Typical GC-MS Conditions for Sulfonate Ester Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., InertCap 5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) glsciences.com |
| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) |
| Injection Mode | Splitless glsciences.com |
| Inlet Temperature | 250 °C glsciences.com |
| Oven Program | Initial 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 5 min) glsciences.com |
| MS Interface Temp. | 280 °C glsciences.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. synthinkchemicals.com This technique is invaluable for the structural elucidation of disulfonate esters and their potential byproducts or degradation products, especially for compounds that are not amenable to GC analysis. researchgate.net LC-MS/MS, or tandem mass spectrometry, is particularly powerful. After separation by LC, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information that can confirm the identity of this compound and help in the characterization of unknown related substances. synthinkchemicals.comnih.gov
Various ionization techniques can be employed, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common for sulfonate esters. researchgate.netnih.gov The choice of ionization mode depends on the specific properties of the analyte. researchgate.net
Table 3: Representative LC-MS Parameters for Sulfonate Ester Analysis
| Parameter | Condition |
| LC Column | C18 ODS Column |
| Mobile Phase | Gradient elution with water and acetonitrile nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) researchgate.netnih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for structural elucidation nih.gov |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers very high separation efficiency and requires only minute sample volumes. nih.gov CE is well-suited for the analysis of charged species like sulfonate esters. nih.gov The separation of anionic surfactants, including alkyl sulfonates, can be optimized by adjusting buffer composition, such as the type and concentration of buffer cations, which can affect migration time and resolution. acs.orgacs.org Nonaqueous capillary electrophoresis has also been shown to provide excellent resolution for separating homologous series of sulfonates. nih.gov This technique can be used to resolve this compound from closely related impurities with high efficiency.
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, spectroscopic methods are essential for the unambiguous confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. youtube.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl groups and the ethane (B1197151) bridge. The methylene (B1212753) protons of the ethyl groups (-O-CH₂-CH₃) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) would appear as a triplet. The methylene protons of the ethane-1,2-disulfonate core (-SO₂-CH₂-CH₂-SO₂-) would likely appear as a singlet or a more complex multiplet depending on their magnetic equivalence. The chemical shifts of these protons are influenced by the electronegative sulfonate groups. youtube.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -O-CH₂-CH₃ | ~4.3 | Quartet (q) |
| -SO₂-CH₂-CH₂-SO₂- | ~3.5 | Singlet (s) | |
| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | |
| ¹³C | -O-CH₂-CH₃ | ~70 | - |
| -SO₂-CH₂-CH₂-SO₂- | ~50 | - | |
| -O-CH₂-CH₃ | ~15 | - |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
The most prominent features in the spectrum are the strong, sharp peaks associated with the sulfonate ester group (-SO₂-O-R). The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of two such groups in the molecule can lead to complex or broadened bands in these regions.
Additionally, the C-O stretching vibration from the ester linkage and the S-O-C linkage contributes to the spectrum, typically observed in the 1000-750 cm⁻¹ range. The presence of the ethyl groups (CH₃CH₂-) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1335 |
| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1160 |
| Sulfonate Ester (S-O-C) | Stretch | 1000 - 750 |
| Alkane (C-H) | Stretch | 2980 - 2850 |
| Alkane (CH₂) | Bending (Scissoring) | ~1470 |
| Alkane (CH₃) | Bending (Umbrella) | ~1380 |
UV-Vis Spectrophotometry for Detection and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This technique is particularly useful for quantifying compounds that possess chromophores—molecular features that absorb light at specific wavelengths.
Simple alkyl sulfonate esters like this compound lack extensive conjugated systems or aromatic rings, which are typical chromophores that absorb strongly in the UV-Vis range. Consequently, the compound itself is expected to have very weak absorbance, likely limited to the far UV region (below 220 nm).
However, UV-Vis spectrophotometry can still be employed for quantification through indirect methods. For instance, in chromatographic applications, a UV-absorbing species can be added to the mobile phase. The non-absorbing analyte, this compound, will cause a decrease in absorbance as it elutes, allowing for its indirect detection. nih.gov Alternatively, automated procedures based on UV absorbance have been developed for determining alkyl aryl sulfonates, which do contain a chromophore, demonstrating the utility of the technique for the broader class of sulfonated compounds. bohrium.com
The concentration of an absorbing species in a solution can be determined using the Beer-Lambert Law, which relates absorbance to concentration, path length, and the molar absorptivity of the compound. libretexts.org For quantitative analysis of a weakly absorbing compound like this compound, derivatization to introduce a chromophore might be necessary to achieve sufficient sensitivity.
Advanced Detection Systems in Chromatography (e.g., Fluorescence Dequenching)
While standard UV-Vis detection may be challenging for non-absorbing compounds like this compound, advanced detection systems coupled with chromatography offer enhanced sensitivity and selectivity. Fluorescence detection is one such powerful technique. Although this compound is not natively fluorescent, its presence can be detected using indirect fluorescence methods.
One such advanced method is fluorescence quenching. In this approach, a fluorescent compound is included in the mobile phase of a liquid chromatography system. When a non-fluorescent analyte like a sulfonate ester elutes from the column, it can interact with the fluorescent probe, causing a decrease or "quenching" of the fluorescence signal. This change in signal is proportional to the concentration of the analyte.
Research has demonstrated that the interaction between certain sulfonates and fluorescent aromatic amino acids can lead to a static quenching process, forming a non-fluorescent complex. nih.gov This principle can be applied as a detection mechanism in chromatography. The quenching effect is highly sensitive, with studies on related sulfonate compounds showing detection limits in the nanogram-per-milliliter range. nih.gov This makes fluorescence quenching a viable and highly sensitive strategy for the quantification of non-fluorescent disulfonate esters following chromatographic separation.
Sample Preparation and Preconcentration Strategies (e.g., Solid-Phase Extraction)
Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices or low analyte concentrations. chromatographyonline.com Solid-Phase Extraction (SPE) is a widely used and highly versatile technique for sample cleanup, purification, and preconcentration prior to analysis by methods like HPLC or GC. thermofisher.comscioninstruments.com
SPE operates on principles similar to liquid chromatography, using a solid sorbent to partition components of a liquid sample. websiteonline.cn The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. libretexts.org
For a moderately polar compound like this compound, the choice of SPE sorbent is crucial. A common strategy would involve reversed-phase SPE, where a nonpolar sorbent (e.g., C18-bonded silica) is used to retain the analyte from a polar (typically aqueous) sample matrix. scioninstruments.com
The SPE process would typically proceed as follows:
Conditioning: The nonpolar sorbent is first treated with a water-miscible organic solvent (like methanol (B129727) or acetonitrile) to solvate the bonded functional groups, followed by an equilibration step with water or a buffer to prepare the sorbent for the aqueous sample. chromatographyonline.com
Sample Loading: The sample containing this compound is passed through the SPE cartridge. The analyte is retained on the nonpolar sorbent via hydrophobic interactions.
Washing: A polar solvent (e.g., water or a low-percentage organic solvent mixture) is passed through the cartridge to wash away highly polar, unretained impurities.
Elution: A less polar, organic solvent is used to disrupt the hydrophobic interactions and elute the purified this compound from the sorbent for subsequent analysis.
This process not only removes interfering compounds but can also concentrate the analyte, as a large volume of sample can be passed through the sorbent and the analyte eluted in a small volume of solvent. thermofisher.com
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for the this compound ester was not found in the available search results, the PubChem database lists numerous crystal structures for the parent ethane-1,2-disulfonate anion in various salt forms. nih.gov These structures, available through the Crystallography Open Database (COD), provide valuable insight into the geometry of the core ethane-1,2-disulfonate backbone.
Analysis of these related structures reveals the conformational preferences of the S-C-C-S linkage and the geometry of the sulfonate groups. Should single crystals of this compound be grown, X-ray diffraction analysis would yield precise data on its molecular structure.
Table 2: Potential Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., S=O, S-O, O-C, C-C). |
| Bond Angles | The angles formed between three connected atoms (e.g., O-S-O, S-O-C, S-C-C). |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
This structural information is invaluable for understanding the molecule's physical properties and its interactions in various chemical and biological systems.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for Diethyl Ethane-1,2-disulfonate (B8448843)
The traditional synthesis of sulfonate esters often involves the use of sulfonyl chlorides, which can generate corrosive byproducts. Future research should prioritize the development of greener and more atom-economical synthetic methodologies. A promising avenue, inspired by existing patents for other alkyl disulfonates, involves the direct reaction of ethane-1,2-disulfonic acid with trialkyl orthoformates. This method is advantageous as the orthoformate can serve as both a reactant and a solvent, and the byproducts, such as formates and alcohols, are relatively benign and easily separable.
Further exploration into sustainable synthetic strategies could include:
Enzymatic Catalysis: Investigating the use of lipases or other ester-forming enzymes for the synthesis of Diethyl ethane-1,2-disulfonate could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
Mechanochemical Synthesis: Exploring solvent-free mechanochemical approaches, such as ball milling, could significantly reduce solvent waste and energy consumption.
Continuous Flow Reactors: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Trialkyl Orthoformate Method | Atom economy, milder conditions, simpler work-up | Optimization of reaction conditions for high yields |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzyme stability and activity with disulfonate substrates |
| Mechanochemistry | Solvent-free, reduced energy consumption | Control over reaction intermediates and final product purity |
| Continuous Flow Synthesis | Precise control, enhanced safety, scalability | Reactor design and material compatibility |
Exploration of New Catalytic Applications and Reaction Environments
The electron-withdrawing nature of the sulfonate groups in this compound suggests its potential as a catalyst or a precursor to catalytic materials. Research in this area could focus on:
Brønsted Acid Catalysis: The development of ionic liquids derived from ethane-1,2-disulfonic acid could yield novel Brønsted acid catalysts. These "task-specific" ionic liquids could be employed in a variety of organic transformations, such as esterification and alkylation, offering advantages like recyclability and tunable acidity. nih.gov
Precursors for Heterogeneous Catalysts: this compound could be used to functionalize solid supports like silica (B1680970) or polymers. The resulting sulfonated materials could act as solid acid catalysts, combining the reactivity of sulfonic acids with the practical benefits of heterogeneous catalysis, such as ease of separation and reuse.
Future investigations should explore the catalytic activity of this compound and its derivatives in various reaction environments, including aqueous media, supercritical fluids, and deep eutectic solvents, to enhance reaction rates and selectivities while adhering to the principles of green chemistry.
Design and Synthesis of Advanced Functional Materials Incorporating Disulfonate Moieties
The incorporation of disulfonate moieties into polymeric and crystalline structures can impart unique properties, opening doors to advanced functional materials.
Polymers with Enhanced Properties: this compound can be envisioned as a monomer or a crosslinking agent in polymerization reactions. The resulting polymers containing sulfonate groups could exhibit improved thermal stability, flame retardancy, and ion-exchange capabilities. Such materials could find applications in membranes for fuel cells, water purification systems, and biodegradable plastics. mdpi.com The introduction of sulfonate groups can enhance the hydrophilicity and biocompatibility of polymers, making them suitable for biomedical applications such as drug delivery and tissue engineering. mdpi.com
Metal-Organic Frameworks (MOFs): Disulfonate ligands have been shown to form robust metal-organic frameworks. wisc.eduenovatia.comacs.org Ethane-1,2-disulfonate, derived from its diethyl ester, could serve as a linker to create novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
| Material Class | Potential Properties | Emerging Applications |
| Sulfonated Polymers | Ion conductivity, hydrophilicity, flame retardancy | Proton exchange membranes, biodegradable materials, biomedical scaffolds mdpi.com |
| Disulfonate-based MOFs | High porosity, tunable functionality, catalytic activity | Gas storage and separation, heterogeneous catalysis wisc.eduenovatia.comacs.org |
| Crosslinked Resins | Mechanical strength, thermal stability | Coatings, adhesives, ion-exchange resins |
Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Future research should employ a synergistic approach combining experimental and computational methods.
Kinetic and Mechanistic Studies: Detailed kinetic studies of the formation and hydrolysis of this compound under various conditions (e.g., pH, temperature, solvent) will provide valuable data for optimizing synthetic protocols and predicting its stability. enovatia.comacs.orgpqri.org Spectroscopic techniques, such as in-situ NMR and IR, can be used to identify reaction intermediates.
Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to elucidate reaction pathways and transition state geometries for the synthesis and reactions of this compound. rsc.org Such computational studies can provide insights into the electronic structure and reactivity of the molecule, guiding the design of more efficient catalysts and functional materials. rsc.org For instance, DFT can be used to predict the acidity of derived ionic liquids or the binding energies of the disulfonate moiety within a polymer or MOF structure. cmu.edu
Expanding the Chemical Space of this compound Derivatives for Specialized Applications
The functionalization of the ethyl groups or the ethane (B1197151) backbone of this compound can lead to a diverse library of derivatives with tailored properties for specialized applications.
Electrolyte Additives: The presence of sulfonate groups can enhance the ionic conductivity and stability of electrolytes in lithium-ion batteries. nih.gov Derivatives of this compound could be investigated as novel electrolyte additives to improve battery performance, particularly at high voltages and varying temperatures. nih.gov
Functional Ionic Liquids: By modifying the ethyl groups with other functional moieties (e.g., hydroxyl, amino, or long alkyl chains), a wide range of task-specific ionic liquids can be synthesized. These could be designed for applications in biocatalysis, extraction processes, or as advanced lubricants. nih.govresearchgate.net
Biomedical Applications: The introduction of biocompatible functional groups onto the this compound scaffold could lead to new materials for drug delivery, medical imaging, and tissue engineering. mdpi.comnih.gov The sulfonate groups themselves can mimic the structure of heparin, suggesting potential anticoagulant properties. mdpi.com
Future research in this area will require creative synthetic strategies to introduce new functionalities while maintaining the core disulfonate structure. High-throughput screening and combinatorial chemistry approaches could accelerate the discovery of novel derivatives with desired properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing diethyl ethane-1,2-disulfonate, and how can reaction conditions be optimized?
- This compound is synthesized via alkylation of ethyl isobutyrate with ethane-1,2-disulfonate esters. A key challenge in scaling up production involves overcoming inefficiencies in oxidative coupling and esterification steps. Optimization strategies include adjusting reaction temperature, catalyst selection (e.g., FeSO₄/H₂O₂ systems), and solvent polarity to improve yield . Purity can be enhanced via recrystallization or chromatographic techniques, with monitoring by NMR and GC-MS.
Q. How is this compound characterized structurally and analytically?
- Structural confirmation relies on single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . Analytical standards (≥99.7% purity) are validated via GC, HPLC, and FTIR. Crystal parameters (e.g., orthorhombic Pbca symmetry, unit cell dimensions a = 10.6328 Å, b = 8.5651 Å) are critical for verifying molecular packing and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- The compound is classified as hazardous (CAS 110-04-3). Safety measures include using fume hoods, nitrile gloves, and eye protection. Emergency protocols for spills involve neutralization with sodium bicarbonate and disposal via approved chemical waste channels. Toxicity data (e.g., LD₅₀) and first-aid steps (e.g., flushing eyes with water) are detailed in safety data sheets .
Advanced Research Questions
Q. How does this compound function in ligand design for metal-organic frameworks (MOFs) or supramolecular chemistry?
- The disulfonate group enables coordination with metal ions (e.g., Fe³⁺, Cu²⁺) to form stable complexes. In MOFs, it creates cavities with tunable heights (5.5 Å for ethane-1,2-disulfonate vs. 8.3 Å for butane-1,4-disulfonate), influencing guest molecule inclusion (e.g., acetonitrile, styrene) . Structural analysis via SCXRD reveals π-π stacking and C–H⋯O interactions critical for stability .
Q. What mechanistic insights exist for reactions involving this compound as a sulfonating agent?
- In chromic acid oxidation of ethane-1,2-diol, disulfonate esters act as intermediates, facilitating electron transfer. Kinetic studies under micellar catalysis (e.g., 1,10-phenanthroline promoters) show pseudo-first-order dependence on [Cr(VI)] and [ligand], with hydroxyl ethanol confirmed as the product via hydrazone derivatization . Mechanistic pathways are probed using stopped-flow spectroscopy and DFT calculations.
Q. How do crystal packing and conformational dynamics of disulfonate salts impact their physicochemical properties?
- In dopamine disulfonate salts (e.g., 2-(3,4-dihydroxyphenyl)ethan-1-aminium ethane-1,2-disulfonate), SCXRD reveals cation conformations influenced by hydrogen bonding (O–H⋯O) and van der Waals interactions. Orthorhombic packing (space group Pbca) with Z = 4 and V = 2173.6 ų correlates with solubility and thermal stability . Anisotropic displacement parameters (ADPs) highlight dynamic disorder in sulfonate groups.
Q. What role does this compound play in separations science, particularly actinide/lanthanide partitioning?
- Phenanthroline-derived bis-triazine ligands incorporating disulfonate moieties exhibit high selectivity for actinides (An³⁺) over lanthanides (Ln³⁺) in acidic media. The sulfonate groups enhance ligand solubility and rigidity, improving extraction efficiency (DAm/DEu > 100). EXAFS and XANES analyses confirm An–N bond formation .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via in situ IR to track esterification progress .
- Structural Analysis : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Safety Compliance : Use OECD guidelines for acute toxicity testing and SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
